Cas no 2138513-62-7 (4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid)
4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid
- 2138513-62-7
- EN300-1083739
- 4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid
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- Inchi: 1S/C26H31NO4/c1-2-18-8-7-14-26(15-13-18,24(28)29)17-27-25(30)31-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23H,2,7-8,13-17H2,1H3,(H,27,30)(H,28,29)
- InChI Key: QHIDKJRIDFPADX-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCC(CC)CC1)=O
Computed Properties
- Exact Mass: 421.22530847g/mol
- Monoisotopic Mass: 421.22530847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 75.6Ų
4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083739-0.05g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 0.05g |
$2829.0 | 2023-10-27 | |
| Enamine | EN300-1083739-0.1g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 0.1g |
$2963.0 | 2023-10-27 | |
| Enamine | EN300-1083739-0.25g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 0.25g |
$3099.0 | 2023-10-27 | |
| Enamine | EN300-1083739-0.5g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 0.5g |
$3233.0 | 2023-10-27 | |
| Enamine | EN300-1083739-1.0g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 1g |
$3368.0 | 2023-06-10 | ||
| Enamine | EN300-1083739-2.5g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 2.5g |
$6602.0 | 2023-10-27 | |
| Enamine | EN300-1083739-5.0g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 5g |
$9769.0 | 2023-06-10 | ||
| Enamine | EN300-1083739-10.0g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 10g |
$14487.0 | 2023-06-10 | ||
| Enamine | EN300-1083739-1g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 1g |
$3368.0 | 2023-10-27 | |
| Enamine | EN300-1083739-5g |
4-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptane-1-carboxylic acid |
2138513-62-7 | 95% | 5g |
$9769.0 | 2023-10-27 |
4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid
Introduction to 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid (CAS No. 2138513-62-7) and Its Emerging Applications in Chemical Biology
The compound 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid (CAS No. 2138513-62-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its intricate structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine group and a cycloheptane backbone, positions it as a versatile building block for the synthesis of biologically active molecules. This introduction delves into the structural features, synthetic considerations, and most notably, its emerging applications in medicinal chemistry and drug discovery, emphasizing recent advancements that highlight its utility.
The molecular framework of this compound is characterized by several key functional groups that contribute to its reactivity and potential biological activity. The presence of the Fmoc moiety is particularly noteworthy, as it is a widely used protecting group in peptide synthesis, ensuring selective modification of amine functionalities. This protection-deprotection strategy is fundamental in constructing complex peptidomimetics, which are increasingly recognized for their ability to mimic peptide sequences while offering improved pharmacokinetic properties. The cycloheptane ring introduces a degree of rigidity that can influence the conformational preferences of the molecule, potentially affecting its binding affinity to biological targets.
Furthermore, the ethyl substituent at the 4-position and the methylcycloheptane side chain contribute to the overall steric profile of the compound. These structural elements can be tailored to modulate interactions with specific binding sites, such as enzyme active sites or receptor pockets. In recent years, there has been a growing interest in designing molecules with enhanced solubility and metabolic stability, areas where structural optimization plays a pivotal role. The cycloheptane scaffold, while less common than linear or branched aliphatic chains, offers unique opportunities for tuning physicochemical properties due to its cyclic nature.
The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protecting group but also imparts fluorescence properties to derivatives of this compound. Fluorescent probes are indispensable tools in biochemical assays and live-cell imaging, allowing researchers to visualize molecular interactions in real-time. Recent studies have demonstrated the utility of Fmoc-modified compounds in developing high-throughput screening (HTS) platforms for identifying novel drug candidates. The fluorescence emitted by these probes can be easily detected using standard spectroscopic techniques, facilitating rapid and efficient screening processes.
In the context of drug discovery, peptidomimetics have emerged as a powerful class of compounds capable of overcoming limitations associated with traditional peptides. They often exhibit improved resistance to enzymatic degradation and enhanced cell membrane permeability. The structure of 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid aligns well with these requirements, making it an attractive candidate for designing peptidomimetics targeting various therapeutic areas. For instance, modifications at the cycloheptane side chain could be engineered to mimic specific amino acid residues in biologically relevant peptides, thereby enhancing binding affinity and selectivity.
Recent advancements in computational chemistry have further enhanced the design and optimization of such molecules. Molecular docking simulations and virtual screening techniques allow researchers to predict binding interactions between this compound and potential biological targets with high precision. These computational methods complement experimental approaches by providing rapid insights into structural modifications that could improve potency and selectivity. The integration of machine learning algorithms has further accelerated this process by enabling more accurate predictions based on large datasets of known bioactive compounds.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the introduction of the Fmoc group followed by selective deprotection and functionalization at strategic positions along the molecular framework. Advances in synthetic methodologies have enabled more efficient routes to complex structures like this one, reducing both reaction times and waste generation. Green chemistry principles are increasingly being applied to develop sustainable synthetic protocols that minimize environmental impact while maintaining high chemical yields.
One particularly exciting application area is in the development of protease inhibitors, which are critical for treating diseases such as cancer and infectious disorders. Proteases play essential roles in various biological pathways, making them attractive targets for therapeutic intervention. The unique structural features of 4-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcycloheptane-1-carboxylic acid make it a promising candidate for designing inhibitors with high specificity and efficacy. Recent studies have shown that peptidomimetic inhibitors derived from similar scaffolds exhibit potent activity against various proteases while exhibiting reduced toxicity compared to their peptide counterparts.
Another emerging application is in the field of immunotherapy, where novel immunomodulatory agents are being sought to treat autoimmune diseases and cancer immunotherapy. The ability to precisely modulate immune responses is crucial for developing effective immunotherapies. Peptide-based immunomodulators have shown promise in preclinical studies, but their clinical translation has been hindered by issues such as poor pharmacokinetics and immunogenicity. By leveraging structures like this compound, researchers aim to develop next-generation immunomodulators with improved properties that can safely enhance therapeutic outcomes.
The role of fluorescent probes extends beyond basic research applications; they are also finding utility in diagnostic imaging techniques used in clinical settings. For instance, Fmoc-modified probes can be used to visualize specific biomarkers associated with diseases such as cancer or neurodegenerative disorders during surgical procedures or non-invasive imaging modalities like positron emission tomography (PET). The high sensitivity provided by these probes allows for early detection of disease biomarkers, potentially leading to more timely interventions and improved patient outcomes.
In conclusion, 4-ethyl-1-({(9H-fluoren-9 -yl)methoxycarbonyl}amino)methylcycloheptane -1-carboxylic acid (CAS No., 2138513 -62 -7) represents a structurally sophisticated molecule with broad applications across chemical biology, pharmaceutical research, and diagnostics . Its unique combination of functional groups, including the Fmoc protected amine, cycloheptane backbone, ethyl substituent,and fluorene moiety, makes it an invaluable tool for designing novel bioactive molecules . Recent advances underscore its potential as a lead compound or building block for developing therapeutics targeting diverse diseases , highlighting its significance in modern medicinal chemistry . As research continues, further exploration into its applications promises exciting developments that will continue shaping future drug discovery efforts . p >
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